molecular formula C22H21N3O5S B2736837 methyl 4-[({[1-(2-furylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetyl)amino]benzoate CAS No. 946374-28-3

methyl 4-[({[1-(2-furylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetyl)amino]benzoate

Cat. No. B2736837
CAS RN: 946374-28-3
M. Wt: 439.49
InChI Key: WOWRZEPIFOMITM-UHFFFAOYSA-N
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Description

Methyl 4-[({[1-(2-furylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality methyl 4-[({[1-(2-furylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-[({[1-(2-furylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

While not directly related to the compound, indole derivatives containing furan rings have shown anti-inflammatory and analgesic activities . Although this specific compound hasn’t been studied for these effects, it highlights the broader potential of furan-based molecules.

Antibacterial Activity

In a different context, researchers have synthesized novel 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives with antibacterial activity. Although not the same compound, this demonstrates the antimicrobial potential of furan-containing structures .

Hydroxymethyl Furan Derivatives

The compound can be synthesized from N-acetylglucosamine, catalytically converted to hydroxymethyl furan (HMF). Its applications extend beyond epoxy resins, but the furan moiety remains a key feature .

properties

IUPAC Name

methyl 4-[[2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-29-21(27)14-7-9-15(10-8-14)23-19(26)13-31-20-17-5-2-6-18(17)25(22(28)24-20)12-16-4-3-11-30-16/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWRZEPIFOMITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate

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